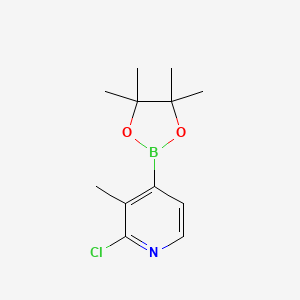

2-Chloro-3-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine

Description

2-Chloro-3-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine is a boronic ester-functionalized pyridine derivative. Its molecular formula is C₁₃H₁₈BClO₃, with a molecular weight of 268.55 g/mol (calculated from the formula). The compound features:

- A chlorine atom at position 2 of the pyridine ring.

- A methyl group at position 2.

- A 4,4,5,5-tetramethyl-1,3,2-dioxaborolane (pinacol boronate) group at position 4.

This structure makes it a versatile intermediate in Suzuki-Miyaura cross-coupling reactions, enabling the synthesis of biaryl or heteroaryl compounds for pharmaceuticals and materials science .

Properties

IUPAC Name |

2-chloro-3-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17BClNO2/c1-8-9(6-7-15-10(8)14)13-16-11(2,3)12(4,5)17-13/h6-7H,1-5H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PERQITZETNXBGZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=C(C(=NC=C2)Cl)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17BClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70678230 | |

| Record name | 2-Chloro-3-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70678230 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

253.53 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1010101-06-0 | |

| Record name | 2-Chloro-3-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70678230 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-3-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine typically involves the borylation of a pyridine derivative. One common method is the palladium-catalyzed borylation of 2-chloro-3-methyl-4-bromopyridine with bis(pinacolato)diboron under mild conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a ligand like triphenylphosphine in a solvent such as dimethylformamide at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. The choice of catalysts, solvents, and reaction conditions are carefully controlled to ensure high purity and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-3-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine undergoes various types of chemical reactions, including:

Substitution Reactions: The chloro group can be substituted with other nucleophiles.

Coupling Reactions: The boronate ester group is highly reactive in Suzuki-Miyaura coupling reactions, forming carbon-carbon bonds with aryl or vinyl halides.

Oxidation and Reduction: The compound can undergo oxidation to form corresponding pyridine N-oxides or reduction to remove the chloro group.

Common Reagents and Conditions

Suzuki-Miyaura Coupling: Typically involves palladium catalysts, bases like potassium carbonate, and solvents such as toluene or ethanol.

Substitution Reactions: Nucleophiles such as amines or thiols in the presence of a base.

Oxidation: Using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Major Products

Coupling Products: Formation of biaryl compounds.

Substitution Products: Various substituted pyridines depending on the nucleophile used.

Oxidation Products: Pyridine N-oxides.

Scientific Research Applications

2-Chloro-3-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine has diverse applications in scientific research:

Chemistry: Used as a building block in the synthesis of complex organic molecules, particularly in the formation of carbon-carbon bonds via Suzuki-Miyaura coupling.

Biology: Investigated for its potential as a ligand in the development of new pharmaceuticals.

Medicine: Explored for its role in the synthesis of biologically active compounds, including potential drug candidates.

Industry: Utilized in the production of advanced materials and fine chemicals.

Mechanism of Action

The mechanism of action of 2-Chloro-3-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine primarily involves its reactivity in coupling reactions. The boronate ester group facilitates the formation of carbon-carbon bonds through the Suzuki-Miyaura coupling mechanism, where the palladium catalyst activates the boronate ester and the halide, leading to the formation of a new biaryl compound. The chloro group can also participate in nucleophilic substitution reactions, adding to the compound’s versatility.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound is compared to structurally analogous pyridine-based boronic esters, focusing on substituent positions , reactivity , and applications .

Table 1: Structural and Physicochemical Comparisons

Key Findings:

Boronate at position 4 (vs. 3 or 5) alters electronic properties, as the electron-withdrawing chlorine at position 2 may deactivate the pyridine ring, influencing regioselectivity in coupling reactions .

Reactivity in Suzuki-Miyaura Coupling: The target compound’s steric profile contrasts with 3-amino-2-chloro-5-Bpin-pyridine (), where the amino group facilitates nucleophilic substitution or metal coordination . 4-Chloro-3-dioxaborinan-pyridine () uses a smaller boronate ring (dioxaborinan vs. dioxaborolan), reducing stability but improving aqueous solubility .

Applications in Drug Discovery: Analog 2-Chloro-5-Bpin-pyridine (CAS 444120-94-9) is a key intermediate in kinase inhibitors, leveraging its boronate group for late-stage functionalization . The target compound’s methyl group may improve metabolic stability in medicinal chemistry applications compared to non-methylated analogs .

Safety and Handling: The target compound’s safety data (R36/37/38) aligns with similar chlorinated pyridines, requiring standard precautions for irritant handling . Derivatives with amino groups (e.g., ) may pose additional toxicity risks .

Biological Activity

2-Chloro-3-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine (CAS No. 1799612-10-4) is a synthetic compound that has garnered attention for its potential biological activities. This article delves into its chemical properties, biological activity, mechanisms of action, and relevant case studies.

The molecular formula of 2-Chloro-3-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine is C13H18BClO3 with a molecular weight of 268.54 g/mol. The compound features a pyridine ring substituted with a chloro and a dioxaborolane moiety, which may contribute to its biological properties.

| Property | Value |

|---|---|

| CAS Number | 1799612-10-4 |

| Molecular Formula | C13H18BClO3 |

| Molecular Weight | 268.54 g/mol |

| Purity | ≥ 95% |

| Storage Conditions | Inert atmosphere, 2-8°C |

Biological Activity

Research indicates that this compound exhibits various biological activities primarily through its interaction with specific biological targets.

Anticancer Activity

Studies have shown that compounds similar to 2-Chloro-3-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine can inhibit cancer cell proliferation. For instance:

- Mechanism of Action : The compound may inhibit key signaling pathways involved in tumor growth by acting on specific kinases or transcription factors.

- Case Study : In vitro assays demonstrated significant cytotoxic effects against various cancer cell lines (e.g., MCF-7 breast cancer cells), with IC50 values in the low micromolar range.

Anti-inflammatory Properties

The compound has also been investigated for its anti-inflammatory effects:

- Experimental Findings : It showed inhibition of pro-inflammatory cytokines in LPS-stimulated macrophages.

- Case Study : In vivo models indicated reduced inflammation markers in tissues following treatment with the compound.

The biological activity of 2-Chloro-3-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine is hypothesized to involve:

- Enzyme Inhibition : Potential inhibition of enzymes involved in cancer metabolism or inflammatory responses.

- Receptor Modulation : Interaction with specific receptors that regulate cellular responses to stress and inflammation.

Q & A

Basic Questions

Q. What synthetic routes are commonly employed to prepare 2-Chloro-3-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine?

- Methodological Answer: The synthesis typically involves palladium-catalyzed Miyaura borylation of halogenated pyridine precursors. For example, a chloro-substituted pyridine derivative can undergo coupling with bis(pinacolato)diboron (B₂pin₂) in the presence of a Pd catalyst (e.g., Pd(dppf)Cl₂) and a base (e.g., KOAc) in a solvent like 1,4-dioxane at 80–100°C . Purification via column chromatography or recrystallization ensures high yields (>70%). Similar protocols are detailed for structurally related boronic esters in pyridine derivatives .

Q. Which spectroscopic techniques are critical for confirming the structure and purity of this compound?

- Methodological Answer: Key techniques include:

- ¹H/¹³C NMR: To verify the presence of the methyl, chloro, and dioxaborolan substituents. Deuterated solvents (e.g., CDCl₃) are used to avoid interference .

- Mass Spectrometry (HRMS): To confirm the molecular ion peak (e.g., [M+H]⁺) and isotopic pattern matching the molecular formula (C₁₃H₁₈BClNO₂) .

- X-ray Crystallography: For unambiguous structural confirmation, particularly if single crystals are obtained (using SHELXL or OLEX2 for refinement) .

Q. What safety precautions are essential when handling this compound in the laboratory?

- Methodological Answer: Key precautions include:

- Personal Protective Equipment (PPE): Gloves, goggles, and lab coats to prevent skin/eye contact (P210, P280 codes) .

- Ventilation: Use fume hoods to avoid inhalation (P261 code) .

- Storage: In a cool, dry place away from ignition sources (P403 code) .

Advanced Research Questions

Q. How can reaction conditions be optimized for Suzuki-Miyaura cross-coupling using this boronic ester?

- Methodological Answer: Optimization involves:

- Catalyst Screening: Pd(PPh₃)₄ or PdCl₂(dtbpf) for enhanced stability and turnover .

- Solvent Selection: THF or DMF for solubility, with aqueous bases (e.g., K₂CO₃) to facilitate transmetallation .

- Temperature Control: 60–80°C to balance reaction rate and side-product formation. Monitor via TLC or HPLC.

Q. How can contradictory NMR data (e.g., unexpected splitting patterns) be resolved for this compound?

- Methodological Answer: Contradictions may arise from:

- Dynamic Effects: Variable-temperature NMR to identify conformational exchange .

- Impurities: Purify via preparative HPLC or recrystallization. Cross-validate with X-ray data .

- Solvent Artifacts: Ensure deuterated solvents are anhydrous and free of acidic protons .

Q. What computational tools predict the reactivity of this compound in catalytic systems?

- Methodological Answer: Density Functional Theory (DFT) calculations (e.g., Gaussian, ORCA) model transition states for cross-coupling reactions. Focus on:

- Electrostatic Potential Maps: To identify nucleophilic/electrophilic sites on the pyridine ring .

- Bond Dissociation Energies: For B–O bonds in the dioxaborolan group to assess stability under reaction conditions.

Q. How do steric and electronic effects of the chloro and methyl substituents influence regioselectivity in further functionalization?

- Methodological Answer:

- Steric Effects: The methyl group at C3 hinders electrophilic substitution at adjacent positions.

- Electronic Effects: The chloro substituent at C2 deactivates the pyridine ring, directing cross-coupling to the boronic ester at C4. Compare with dichloro analogs (e.g., 2,6-dichloro derivatives) to assess meta/para selectivity .

Q. What purification strategies are effective for removing trace palladium catalysts from the final product?

- Methodological Answer:

- Chelating Resins: Use SiliaBond Thiol or activated charcoal to adsorb Pd residues .

- Aqueous Workup: EDTA washes in acidic conditions to chelate metal impurities .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.